2-[1-(2-Methylphenyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 2-methylphenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring, followed by hydrolysis to yield the desired acetic acid derivative. The reaction conditions often require the use of inert atmospheres and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring to more stable aliphatic chains.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields aliphatic derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylcyclopropyl)acetic acid: Another cyclopropane carboxylic acid with similar structural features.
1-(Mercaptomethyl)cyclopropaneacetic acid: Contains a mercaptomethyl group, offering different reactivity and applications.
Uniqueness
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLKVMLSMGBIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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